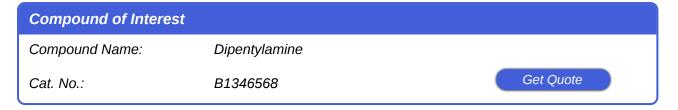


An In-depth Technical Guide to the Solubility of Dipentylamine in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **dipentylamine** in various organic solvents. **Dipentylamine**, a secondary amine, possesses a molecular structure that dictates its behavior in different solvent environments. An understanding of its solubility is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and drug delivery systems. This document consolidates available solubility data, provides a detailed experimental protocol for its determination, and presents a logical workflow to guide laboratory practices.

Physicochemical Properties of Dipentylamine

Dipentylamine, also known as di-n-amylamine, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key physicochemical properties are summarized in Table 1, providing essential context for its solubility behavior. The presence of two five-carbon alkyl chains contributes significantly to its nonpolar character, while the secondary amine group introduces a degree of polarity and the capacity for hydrogen bonding.

Table 1: Physicochemical Properties of **Dipentylamine**



Property	Value	Reference
Molecular Formula	C10H23N	[2][3]
Molecular Weight	157.30 g/mol	[3]
Boiling Point	202-203 °C	[2]
Melting Point	-44 °C	[2]
Density	0.767 g/mL at 25 °C	[2]
Water Solubility	Slightly soluble (0.1-1 g/100 mL)	[2][4]
рКа	11.25 ± 0.19 (Predicted)	[2]

Solubility of Dipentylamine in Organic Solvents

The solubility of **dipentylamine** is governed by the principle of "like dissolves like." Due to its predominantly nonpolar structure, it exhibits good solubility in a wide range of organic solvents. While precise quantitative data across various temperatures is not extensively available in the public domain, a summary of its known and predicted solubility is presented in Table 2. This table is compiled from various sources and includes qualitative descriptions where exact numerical values are unavailable. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

Table 2: Solubility of **Dipentylamine** in Various Organic Solvents



Solvent	Solvent Type	Qualitative Solubility	Quantitative Solubility (at 20-25 °C)	Reference
Ethanol	Polar Protic	Very Soluble	Data not available	[3]
Methanol	Polar Protic	Soluble	Data not available	[3]
Acetone	Polar Aprotic	Soluble	Data not available	[3]
Diethyl Ether	Nonpolar	Miscible	Data not available	[3]
Chloroform	Nonpolar	Soluble	Data not available	[5]
Toluene	Nonpolar	Miscible (Predicted)	Data not available	[6]
n-Hexane	Nonpolar	Miscible (Predicted)	Data not available	[7]
Water	Polar Protic	Slightly Soluble	0.1 - 1 g/100 mL	[2][4]

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. Predicted solubilities are based on the chemical structure of **dipentylamine** and the properties of the respective solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of **dipentylamine** solubility in an organic solvent, based on the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.[8]

- 1. Materials and Equipment:
- **Dipentylamine** (high purity)



- Selected organic solvent (analytical grade)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 °C)
- Calibrated positive displacement pipettes or microsyringes
- Vials with polytetrafluoroethylene (PTFE)-lined screw caps
- Syringe filters (0.45 μm, compatible with the solvent and analyte)
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification
- Volumetric flasks and appropriate glassware for standard preparation
- 2. Preparation of Standard Solutions:
- Prepare a series of standard solutions of dipentylamine in the chosen organic solvent,
 covering a range of concentrations expected for the solubility measurement.
- These standards will be used to create a calibration curve for the analytical quantification of dipentylamine.
- 3. Experimental Procedure:
- Sample Preparation: Add a known volume or weight of the organic solvent to several vials.
- Addition of Solute: To each vial, add an excess amount of dipentylamine. The goal is to create a saturated solution with undissolved dipentylamine remaining.
- Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to
 the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 2472 hours) with constant agitation to ensure saturation is reached. The equilibration time
 should be determined empirically by taking measurements at different time points until the
 concentration in the solvent phase remains constant.

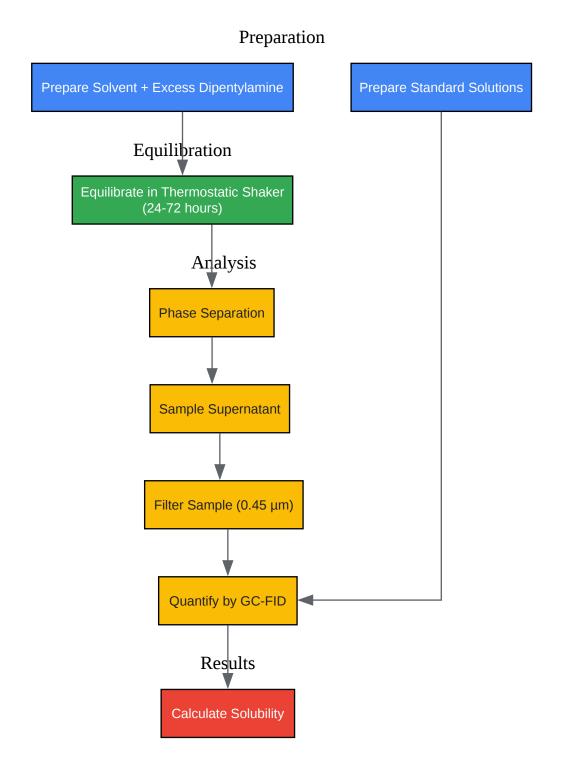


- Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for the complete separation of the liquid and undissolved phases.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pipette or syringe. It is crucial to avoid disturbing the undissolved layer.
- Filtration: Immediately filter the collected sample through a 0.45 μm syringe filter into a clean vial to remove any suspended microparticles.
- Analysis: Accurately dilute the filtered saturated solution with the organic solvent to a
 concentration that falls within the linear range of the calibration curve. Analyze the diluted
 sample using a validated GC-FID method to determine the concentration of dipentylamine.
- Data Calculation: Calculate the solubility of **dipentylamine** in the organic solvent at the specified temperature using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
- 4. Quality Control:
- Perform the experiment in triplicate to ensure the reproducibility of the results.
- Run a blank sample containing only the organic solvent to check for any interfering peaks in the analytical measurement.
- Verify the calibration of the analytical instrument before and after the sample analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of **dipentylamine** solubility and a conceptual representation of the solubility principle.

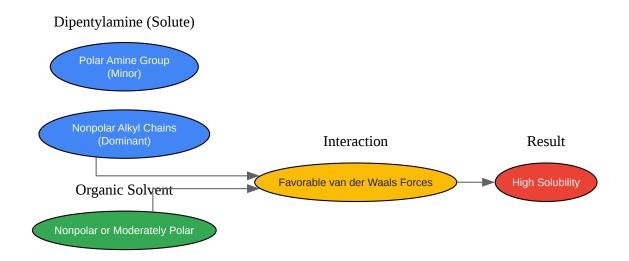




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Caption: Workflow for the experimental determination of **dipentylamine** solubility.





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Caption: Conceptual diagram of **dipentylamine**'s high solubility in organic solvents.

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